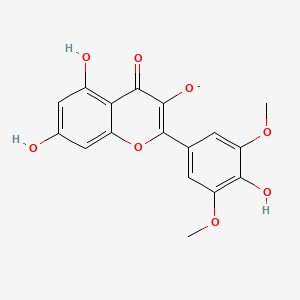

Syringetin(1-)

Description

Plant Sources and Biodiversity

Syringetin (B192474) and its derivatives have been identified in a diverse range of plant species. Research has confirmed its presence in the following plants:

Vitis vinifera (Red Grape): Syringetin is a known constituent of red grapes. mdpi.com Its presence, particularly as syringetin-3-O-glucoside, has been identified in the skins of various wine grape cultivars, including Cabernet Sauvignon, Merlot, Syrah, and Marselan. mdpi.com

Lysimachia congestiflora : This plant is a source of syringetin, with studies isolating syringetin-3-O-α-arabinofuranoside and syringetin-3-rhamnoside from the whole plant. mdpi.comnih.govresearchgate.net

Vaccinium ashei (Rabbiteye Blueberry): Syringetin is found in rabbiteye blueberries. mdpi.comnih.govresearchgate.net Specifically, syringetin-3-O-α-rhamnopyranoside has been isolated from the methanol (B129727) extract of its fruit. mdpi.com

Soymida febrifuga : The first isolation of syringetin was reported from this plant in 1972. mdpi.com

Caragana jubata : This plant contains glycosides of syringetin. mdpi.com Studies have identified syringetin and syringetin-3-rhamnoside in aqueous extracts of this plant. journal-vniispk.ruresearchgate.netresearchgate.net

Atriplex halimus L. : Glycosides of syringetin have also been observed in this plant species. mdpi.com

Larix decidua (European Larch): The needles of this tree are a source of syringetin-3-O-glucoside. mdpi.com

Embelia ribes : The fruits of this plant contain syringetin-3-O-glucoside. mdpi.com

Ficus carica (Fig): Syringetin has been identified in various Tunisian fig varieties. mdpi.com

Hedychium stenopetalum : The leaves of this plant contain a specific glycoside, syringetin-3-rhamnoside. mdpi.comnih.govepharmacognosy.com

Larix sibirica (Siberian Larch): The needles of the Siberian larch contain syringetin-3-rutinoside. mdpi.commedchemexpress.comambeed.cnmdpi.com

Anthyllis sericea : A methanolic extract of this plant was found to contain syringetin-3-galactoside. mdpi.comresearchgate.net

Lysimachia vulgaris var. davurica : Syringetin in the form of its galactoside has been observed in this plant. mdpi.com

Lysimachia nummularia : Extraction of the whole plant has led to the isolation of syringetin-3-O-xylopyranoside. mdpi.com

Picea abies (Norway Spruce): The needles of the Norway spruce are a source of syringetin-3-O-(6″-acetyl)-β-glucopyranoside and syringetin-3-O-rutinoside. mdpi.comwikipedia.orgcapes.gov.brgenome.jpablesci.com

Moghania macrophylla : A novel flavonol, syringetin-6-C-glucoside, was isolated from this plant. mdpi.com

Table 1: Plant Sources of Syringetin and its Glycosides

| Plant Species | Variety/Common Name | Part of Plant | Syringetin Form |

| Vitis vinifera | Red Grape (e.g., Cabernet Sauvignon, Merlot, Syrah) | Skin | Syringetin, Syringetin-3-O-glucoside mdpi.comacs.org |

| Lysimachia congestiflora | Whole Plant | Syringetin, Syringetin-3-O-α-arabinofuranoside, Syringetin-3-rhamnoside mdpi.comnih.govresearchgate.net | |

| Vaccinium ashei | Rabbiteye Blueberry | Fruit | Syringetin, Syringetin-3-O-α-rhamnopyranoside mdpi.comnih.govresearchgate.net |

| Soymida febrifuga | Syringetin mdpi.com | ||

| Caragana jubata | Syringetin glycosides, Syringetin-3-rhamnoside mdpi.comjournal-vniispk.ruresearchgate.net | ||

| Atriplex halimus L. | Syringetin glycosides mdpi.com | ||

| Larix decidua | European Larch | Needles | Syringetin-3-O-glucoside mdpi.com |

| Embelia ribes | Fruit | Syringetin-3-O-glucoside mdpi.com | |

| Ficus carica | Fig | Syringetin mdpi.com | |

| Hedychium stenopetalum | Leaves | Syringetin-3-rhamnoside mdpi.comnih.govepharmacognosy.com | |

| Larix sibirica | Siberian Larch | Needles | Syringetin-3-rutinoside mdpi.commedchemexpress.com |

| Anthyllis sericea | Syringetin-3-galactoside mdpi.comresearchgate.net | ||

| Lysimachia vulgaris var. davurica | Syringetin-3-galactoside mdpi.com | ||

| Lysimachia nummularia | Whole Plant | Syringetin-3-O-xylopyranoside mdpi.com | |

| Picea abies | Norway Spruce | Needles | Syringetin-3-O-(6″-acetyl)-β-glucopyranoside, Syringetin-3-O-rutinoside mdpi.comwikipedia.org |

| Moghania macrophylla | Syringetin-6-C-glucoside mdpi.com |

Plant Parts with Syringetin Content

Syringetin is not uniformly distributed throughout a plant. Different parts of the plant can have varying concentrations of this compound. For instance, in Vitis vinifera, syringetin is predominantly found in the grape skin. mdpi.comacs.org In coniferous trees like Larix decidua (European Larch), Larix sibirica (Siberian Larch), and Picea abies (Norway Spruce), the needles are the primary location of syringetin and its glycosides. mdpi.comwikipedia.org The fruits of Embelia ribes and Vaccinium ashei (rabbiteye blueberry) are known to contain syringetin. mdpi.com In Hedychium stenopetalum, it is the leaves that are a source of syringetin-3-rhamnoside. mdpi.comepharmacognosy.com For Soymida febrifuga, the root heartwood has been identified as a source. mdpi.com In some cases, such as with Lysimachia congestiflora and Lysimachia nummularia, the entire aerial parts of the plant are utilized for extraction. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13O8- |

|---|---|

Molecular Weight |

345.3 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-3-olate |

InChI |

InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3/p-1 |

InChI Key |

UZMAPBJVXOGOFT-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-] |

Origin of Product |

United States |

Detection in Food Systems

Syringetin's presence in various plants translates to its detection in certain food products derived from these sources.

Red Wine: As a constituent of red grape skins, syringetin (B192474) is consequently found in red wine. mdpi.comresearchgate.net The winemaking process, which involves the fermentation of grape skins, allows for the extraction of syringetin and its glycosides into the final product. mdpi.com The presence of syringetin and its 3-glucoside has been confirmed in red wines. acs.orgnih.gov

Other Food Systems: While red wine is a well-documented source, the presence of syringetin in other food systems like buckwheat, soy beans, corn, wild rice, and quinoa is an area of ongoing research. Given the widespread distribution of flavonoids in the plant kingdom, it is plausible that trace amounts of syringetin or its derivatives may be present in these and other plant-based foods.

Naturally Occurring Glycosidic Forms of Syringetin

De Novo Biosynthetic Pathways in Plants

Syringetin is synthesized in plants through a multi-step process that begins with the amino acid phenylalanine and is deeply integrated into the well-established flavonoid biosynthetic pathway. nih.govmdpi.com This pathway converts products from primary metabolism into a diverse array of secondary metabolites, including the flavonols.

The de novo synthesis of syringetin originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. researchgate.netmaxapress.comoup.com Through the general phenylpropanoid pathway, phenylalanine is converted into p-coumaroyl-CoA. mdpi.comfrontiersin.org This molecule serves as a key starter unit for flavonoid biosynthesis, combining with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form the characteristic C6-C3-C6 flavonoid backbone. researchgate.netoup.com

The pathway then proceeds through a series of intermediates. A critical branch point for syringetin synthesis is the formation of the trihydroxylated flavonol, myricetin (B1677590). maxapress.comnih.gov Myricetin acts as the foundational precursor for syringetin and its related methylated derivatives. nih.govgoogle.com Subsequent methylation of myricetin yields laricitrin (B37798), the direct intermediate and immediate precursor to syringetin. nih.govwikipedia.org Laricitrin is the 3'-O-methylated form of myricetin, which is then further methylated to produce syringetin. wikipedia.orgmdpi.comrhea-db.org

Table 1: Key Precursors and Intermediates in Syringetin Biosynthesis

| Compound | Role | Pathway of Origin |

|---|---|---|

| Phenylalanine | Primary Precursor | Shikimate Pathway |

| p-Coumaroyl-CoA | Starter Unit for Flavonoid Synthesis | Phenylpropanoid Pathway |

| Malonyl-CoA | Extender Unit for Flavonoid Backbone | Acetate Pathway |

| Dihydromyricetin | Central Flavonol Intermediate | Flavonoid Pathway |

| Myricetin | Core Trihydroxylated Precursor | Flavonoid Pathway |

| Laricitrin | Direct Monomethylated Precursor | Flavonoid Pathway |

The conversion of precursor compounds into syringetin is catalyzed by a series of specific enzymes. The initial steps are part of the general phenylpropanoid pathway, involving:

Phenylalanine ammonia-lyase (PAL) , which converts phenylalanine to cinnamic acid. oup.comfrontiersin.org

Cinnamate 4-hydroxylase (C4H) , which hydroxylates cinnamic acid to form p-coumaric acid. oup.comfrontiersin.org

4-coumarate:CoA ligase (4CL) , which activates p-coumaric acid into p-coumaroyl-CoA. oup.comfrontiersin.org

Within the flavonoid-specific pathway, chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) produce the initial flavanone (B1672756) core. Further modifications by flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS) lead to the formation of dihydroflavonols and then flavonols. mdpi.comoup.com

For syringetin specifically, the key enzymatic modifications on the B-ring are crucial. Flavonoid 3',5'-hydroxylase (F3'5'H) is a critical enzyme that introduces hydroxyl groups at both the 3' and 5' positions of the B-ring, leading to the formation of dihydromyricetin, the precursor for all myricetin-type flavonols. mdpi.commdpi.com

The final, defining steps in syringetin synthesis are the sequential methylations. The enzyme laricitrin 5′-O-methyltransferase , also known as flavonoid 3',5'-methyltransferase, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the 5'-hydroxyl group of laricitrin, yielding syringetin. wikipedia.orgrhea-db.orggenome.jp This specific methylation is the terminal step in the de novo synthesis of the syringetin aglycone.

Table 2: Key Enzymes in the Syringetin Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone backbone. |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Creates the 3',4',5'-trihydroxylated B-ring of myricetin precursors. |

| Laricitrin 5′-O-methyltransferase | - | Catalyzes the final methylation of laricitrin to form syringetin. wikipedia.orgrhea-db.org |

The biosynthesis of syringetin is not an isolated pathway but a specific branch of the complex flavonoid metabolic network. researchgate.netnih.gov The pathway begins with the production of a flavanone core structure, which is a common precursor for multiple flavonoid classes, including flavones, isoflavones, and anthocyanins. nih.govmdpi.com

The commitment to the myricetin-subclass of flavonols, which includes laricitrin and syringetin, is determined by the action of F3'5'H. mdpi.commdpi.com In plant species lacking a functional F3'5'H enzyme, the synthesis is restricted to dihydroxylated (quercetin-based) or monohydroxylated (kaempferol-based) flavonols. mdpi.com Therefore, the presence and activity of F3'5'H are essential for creating the necessary trihydroxylated B-ring structure of myricetin. Once myricetin is formed, it can be further modified. The subsequent O-methylation steps that produce laricitrin and then syringetin represent terminal modifications within the flavonol branch, leading to a more structurally diverse pool of these compounds in the plant. wikipedia.orgnih.gov

Biotransformation Processes by Microorganisms and Plant Cell Cultures (e.g., P. americana cells)

While plants are the de novo producers of syringetin, other biological systems like microorganisms and plant cell cultures can perform biotransformations on syringetin and its precursors.

Information regarding the specific metabolism of syringetin by microorganisms is not yet well-established. nih.gov However, microorganisms, including various bacteria and fungi, are known to biotransform a wide range of flavonoids. scielo.brmdpi.compjmonline.org These processes often involve reactions such as glycosylation, deglycosylation, hydroxylation, and cleavage of the flavonoid rings. scielo.brmdpi.com For example, lactic acid bacteria (LAB) used in the fermentation of blueberry juice have been shown to metabolize various phenolic compounds, altering their profiles and potentially their bioactivity. scielo.br

A significant and specific example of biotransformation comes from plant cell cultures. In a study using cell suspension cultures of avocado (Persea americana), myricetin was successfully biotransformed into a glycosylated derivative of syringetin. nih.gov The process involved a two-step pathway where myricetin was first converted to myricetin 3-O-β-D-glucoside. This glycosylated intermediate was then methylated at both the 3' and 5' positions of the B-ring to yield syringetin-3-O-β-d-glucoside. nih.gov This demonstrates that plant cell cultures can serve as biocatalytic systems for producing complex flavonoid derivatives from simpler precursors.

Metabolic Fate and Derivative Formation in Biological Systems

In biological systems, syringetin can undergo further modifications, and its metabolic fate is influenced by its chemical structure.

In plants, syringetin and other flavonols are frequently found not as free aglycones but as glycosides, where a sugar moiety is attached to one of the hydroxyl groups. wikipedia.orgmdpi.com This glycosylation increases the water solubility and stability of the compound. Known natural derivatives of syringetin include:

Syringetin-3-O-glucoside wikipedia.orgmdpi.com

Syringetin-3-O-galactoside wikipedia.org

Syringetin-3-O-rutinoside wikipedia.org

Syringetin 3-rhamnoside wikipedia.org

Syringetin 3-O-(6′′-acetyl)-β-glucopyranoside wikipedia.org

Table 3: Naturally Occurring Syringetin Derivatives

| Derivative Name | Type of Modification |

|---|---|

| Syringetin-3-O-glucoside | Glycosylation (Glucose) |

| Syringetin-3-O-galactoside | Glycosylation (Galactose) |

| Syringetin-3-O-rutinoside | Glycosylation (Rutinose) |

| Syringetin 3-rhamnoside | Glycosylation (Rhamnose) |

| Syringetin 3-O-(6′′-acetyl)-β-glucopyranoside | Acetylated Glycosylation |

Regarding its metabolic fate, the methylation of the hydroxyl groups at the 3' and 5' positions gives syringetin distinct properties compared to its precursor, myricetin. Methylation generally enhances the metabolic stability of flavonoids because these positions are no longer available for conjugation reactions like glucuronidation or sulfation, which are common metabolic pathways for flavonoids in the liver. nih.govnih.gov This increased stability can improve transport across biological membranes and enhance oral bioavailability. nih.gov

There is also evidence to suggest that syringetin may act as a prodrug. google.comwipo.int In vivo, it is thought that syringetin and other methylated myricetin derivatives can be absorbed and subsequently bioconverted back into myricetin within cells. wipo.intgoogle.com This metabolic conversion would release the active myricetin molecule at the target site, allowing it to exert its biological effects. wipo.intgoogle.com

Chemical Synthesis and Derivatization of Syringetin

Total Synthesis Methodologies for Syringetin (B192474)

The total synthesis of syringetin, like other flavonols, can be achieved through several established methods. These routes typically involve the construction of the characteristic flavone (B191248) backbone followed by appropriate functional group manipulations.

One of the most common approaches for the synthesis of flavonols is the Allan-Robinson reaction . This method involves the condensation of an o-hydroxyacetophenone with the anhydride (B1165640) and sodium salt of an aromatic carboxylic acid. nih.govpreprints.org For syringetin, this would involve a suitably protected phloroacetophenone derivative reacting with syringic acid anhydride and its sodium salt.

Another prominent method is the Baker-Venkataraman rearrangement . wikipedia.orgscribd.com This reaction transforms a 2-acetoxyacetophenone into a 1,3-diketone, which then undergoes cyclization to form the flavone core. wikipedia.orgscribd.com In the context of syringetin synthesis, a key intermediate would be a 2-hydroxyacetophenone (B1195853) derivative that is acylated with a protected galloyl chloride, followed by base-catalyzed rearrangement and subsequent cyclization. A modified Baker-Venkataraman transformation has been successfully employed for the synthesis of various partial methyl ethers of myricetin (B1677590), yielding good results (60-70%). ias.ac.inias.ac.in This method involves refluxing an o-hydroxy-ω-methoxy acetophenone (B1666503) with an appropriate aromatic acid chloride in an acetone-potassium carbonate medium. ias.ac.inias.ac.in For instance, the synthesis of combretol, a related compound, was achieved by refluxing ω-methoxyphloroacetophenone with tri-O-methyl galloyl chloride, followed by mild hydrolysis to yield 5, 7-dihydroxy-3, 3', 4', 5'-tetramethoxy flavone with a 75% yield. ias.ac.in

More recent synthetic strategies may employ palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings, to construct the C-C bonds of the flavonoid skeleton, offering a high degree of flexibility and control. nih.gov

A general synthetic scheme for a myricetin partial methyl ether using the Baker-Venkataraman transformation is outlined below:

| Step | Reactants | Conditions | Product | Yield |

| 1 | ω-Methoxyphloroacetophenone, Tri-O-methyl galloyl chloride | Acetone, K2CO3, reflux | 5, 7-dihydroxy-3, 3', 4', 5'-tetramethoxy flavone | 75% |

| 2 | 5, 7-dihydroxy-3, 3', 4', 5'-tetramethoxy flavone, Dimethyl sulphate | Acetone, K2CO3, reflux | Combretol (3, 3′, 4′, 5′, 7-pentamethoxy-5-hydroxyflavone) | - |

Strategies for the Synthesis of Syringetin Analogues

The synthesis of syringetin analogues is crucial for exploring the structure-activity relationships of this class of compounds. These analogues can be prepared by modifying the core synthetic routes or by direct chemical modification of the syringetin molecule.

Structural analogues of syringetin include other O-methylated derivatives of myricetin, such as laricitrin (B37798) (3'-O-methylmyricetin), isorhamnetin, and ayanin. mdpi.comresearchgate.net The synthesis of these analogues can be achieved by employing different substituted starting materials in the established total synthesis methodologies. For example, using a different aromatic acid chloride in the Baker-Venkataraman synthesis would lead to a different substitution pattern on the B-ring of the resulting flavonol.

Furthermore, the development of synthetic methods for flavonoid analogues can involve structural modulations at the A, B, or C rings to create new bioisosteres with potentially improved biological functions. nih.gov

Chemical Derivatization for Structure-Activity Relationship Studies

Chemical derivatization of the syringetin scaffold is a key strategy for conducting structure-activity relationship (SAR) studies. These modifications aim to understand how different functional groups and their positions on the flavonoid core influence biological activity. chemrxiv.org Common derivatization reactions include methylation, glycosylation, and acylation of the hydroxyl groups.

Methylation of the free hydroxyl groups on the syringetin molecule can significantly impact its metabolic stability and bioavailability. mdpi.com Methylated flavonoids generally exhibit enhanced transport across biological membranes compared to their non-methylated counterparts. mdpi.com

Glycosylation, the attachment of a sugar moiety, is a common modification of flavonoids in nature and can be replicated synthetically. mdpi.comsioc-journal.cn The synthesis of flavonoid glycosides can be achieved through both chemical and biosynthetic methods. sioc-journal.cn Chemical synthesis often involves methods like the Koenigs-Knorr reaction or the use of glycosyl trichloroacetimidates. sioc-journal.cn The resulting glycosides can have altered solubility and pharmacokinetic profiles. For example, syringetin-3-O-glucoside has been identified in the skins of various wine grapes. nih.gov

Acylation of the hydroxyl groups can also be used to create a library of derivatives for SAR studies. The introduction of different acyl groups can modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with biological targets.

Retrosynthetic Analysis in Syringetin Chemistry

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like syringetin. ewadirect.comslideshare.net This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ewadirect.comslideshare.net

For syringetin, a retrosynthetic analysis would identify the key bond formations required to construct the flavonoid core. The main disconnections would likely be at the C2-C3 and C1'-C2 bonds of the C-ring and the bond connecting the B-ring to the C-ring.

A plausible retrosynthetic pathway for syringetin could start by disconnecting the ether linkages of the methoxy (B1213986) groups, which corresponds to a functional group interconversion (FGI) to reveal the parent polyphenol, myricetin. Further disconnection of the flavonol C-ring could lead to two key synthons: a phloroglucinol (B13840) derivative (for the A-ring) and a substituted benzoic acid derivative (for the B-ring and the C3 unit).

The Baker-Venkataraman rearrangement provides a clear example of a retrosynthetic disconnection. The 1,3-diketone intermediate is disconnected into a 2-hydroxyacetophenone and a benzoic acid derivative. wikipedia.org Similarly, the Allan-Robinson synthesis can be retrosynthetically disconnected to an o-hydroxyacetophenone and a benzoic anhydride. nih.gov

The following table outlines a simplified retrosynthetic analysis for syringetin:

| Target Molecule | Key Disconnections (Bonds) | Synthons / Precursors | Corresponding Synthetic Reaction |

| Syringetin | C-O (methoxy groups) | Myricetin | Methylation |

| Myricetin | C-C (flavone ring) | Phloroglucinol derivative, Gallic acid derivative | Baker-Venkataraman or Allan-Robinson Synthesis |

| 1,3-Diketone intermediate | C-C (acyl group) | 2-hydroxyacetophenone derivative, Galloyl chloride derivative | Acylation |

This analytical approach allows chemists to devise multiple synthetic routes, which can then be evaluated based on factors like efficiency, cost, and stereoselectivity. ewadirect.com

Advanced Analytical Methodologies for Syringetin Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental in isolating Syringetin(1-) from natural sources and synthetic mixtures, ensuring a high degree of purity for subsequent analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of flavonoids like Syringetin(1-). mdpi.comresearchgate.net This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. researchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (often water with acetonitrile (B52724) or methanol), is commonly employed for the separation of phenolic compounds. mdpi.com

Semi-preparative and preparative HPLC are extensions of the analytical technique designed to handle larger sample volumes to isolate significant quantities of a target compound. mdpi.comnih.gov For instance, semi-preparative HPLC has been effectively used as a final purification step for fractions obtained from other preparative methods. nih.gov The use of different stationary phases, such as phenyl-based columns, can offer alternative selectivity and achieve high resolution, even at the ultra-high-performance liquid chromatography (UHPLC) level. nih.gov

Table 1: HPLC Applications in Flavonoid Purification

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Application | Reference |

| Semi-Preparative RP-HPLC | C18 | Water/Methanol (B129727) | Purification of flavonoid glycosides | mdpi.com |

| Preparative HPLC | Not Specified | Acetonitrile/Water Gradient | Isolation of specific quercetin (B1663063) glycosides | mdpi.com |

| UHPLC | Phenyl | Water/Methanol/Acetonitrile | Fine purification of co-eluting compounds | nih.gov |

Ultra-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS), provides a highly sensitive and specific platform for the analysis of Syringetin(1-) and its derivatives. biomedpharmajournal.orgfrontiersin.org UPLC utilizes smaller particle sizes in the stationary phase (typically under 2 µm) compared to traditional HPLC, resulting in higher resolution, faster analysis times, and improved sensitivity. nih.govbiomedpharmajournal.org

The coupling of UPLC with ESI-MS/MS allows for the tentative identification of compounds based on their retention time, precursor ion mass, and fragmentation patterns. For example, in the analysis of Xanthium strumarium fruit extract, Syringetin (B192474) was identified in the n-butanol fraction using UPLC-ESI-MS/MS in negative ion mode. biomedpharmajournal.org The precursor ion [M-H]⁻ at m/z 345 was observed, and its fragmentation led to product ions at m/z 330 and 315, corresponding to the loss of methyl groups. biomedpharmajournal.org This technique has also been instrumental in profiling the metabolites of various plant extracts, leading to the identification of numerous compounds, including Syringetin glycosides. frontiersin.orgresearchgate.netnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the chemical structure of isolated compounds like Syringetin(1-).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including flavonoids. nih.govacs.org Both 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the connectivity of atoms within a molecule. researchgate.net For Syringetin-3-O-β-d-glucoside, ¹H NMR data has been used to identify the anomeric protons of the sugar moiety, confirming the nature of the glycosidic linkage. researchgate.net However, complex spin systems, as seen in the sugar portion of some flavonoid glycosides, can lead to higher-order effects in the ¹H NMR spectrum, which requires careful analysis and sometimes quantum mechanical simulation for accurate interpretation. nih.govacs.org The precise measurement of chemical shifts and coupling constants is critical for unambiguous structure determination and for creating reliable spectral databases for future dereplication studies. nih.govacs.org

Table 2: NMR Data for Syringetin-3-O-β-d-glucoside (Example)

| Technique | Observation | Interpretation | Reference |

| ¹H NMR | Anomeric proton signals with specific coupling constants | Confirms the presence and stereochemistry of the glucoside moiety | researchgate.net |

| ¹H NMR | Complex splitting patterns for sugar protons | Indicates a non-first-order spin system requiring advanced analysis | nih.govacs.org |

| ¹³C NMR | Characteristic signals for the flavonoid backbone and sugar carbons | Provides the carbon skeleton of the molecule | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and rapid technique used for the preliminary characterization of flavonoids based on their absorption of UV and visible light. mdpi.comresearchgate.netijprajournal.com The UV-Vis spectrum of a flavonoid is determined by its chromophoric system, which is influenced by the arrangement of conjugated double bonds and the presence of hydroxyl and other functional groups on the aromatic rings. ijprajournal.com For instance, a syringetin rhamnoside derivative exhibited absorption peaks at 256 nm and a shoulder at 350 nm, which are characteristic of the flavonoid structure. researchgate.net While UV-Vis spectroscopy is often used in conjunction with other techniques for confirmation, it serves as a valuable initial step in the identification process and can be used for quantification. mdpi.com

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry (MS) is a versatile and powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

In the context of Syringetin(1-) research, MS, particularly when coupled with chromatographic separation, is crucial for metabolomics studies, accurate mass determination, and advanced analytical strategies like polarity switching. nih.govbf3r.de Metabolomics investigations of plant extracts, for example, have successfully utilized UPLC-MS/MS to identify a wide array of compounds, including Syringetin derivatives. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) allows for accurate mass measurements with errors typically within 5 ppm, which is often sufficient to determine the elemental composition of an unknown compound. algimed.comchromatographyonline.com This high level of accuracy is invaluable for distinguishing between compounds with the same nominal mass. algimed.com

Polarity switching is an advanced MS capability that allows for the detection of both positive and negative ions in a single analytical run. thermofisher.comlcms.cznih.gov This is particularly useful in the analysis of complex mixtures where different compounds may ionize more efficiently in either positive or negative mode. lcms.czspectroscopyonline.com By rapidly alternating the polarity of the ion source, a more comprehensive profile of the sample can be obtained in a shorter amount of time. thermofisher.comnih.gov For example, the analysis of cannabis-related compounds has utilized polarity switching to scan a wide mass range and detect various compounds in a single HPLC run. spectroscopyonline.com

Table 3: Mass Spectrometry Data for Syringetin and its Derivatives

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Syringetin | Negative (ESI) | 345 [M-H]⁻ | 330, 315 | biomedpharmajournal.org |

| Syringetin rhamnoside | Positive (ESI) | 493 [M+H]⁺ | 347, 147, 129 | researchgate.net |

| Syringetin-3-O-glucoside | Positive (ESI) | 509.1289673 [M+H]⁺ | 331.04379 | nih.gov |

| Syringetin-3-O-glucoside | Negative (ESI) | 507.11389 [M-H]⁻ | Not specified | massbank.eu |

Specialized Methods for Glycoside Analysis

The analysis of syringetin glycosides, which are naturally occurring forms of syringetin with one or more sugar molecules attached, requires specialized analytical techniques to accurately identify and quantify these complex molecules. The inherent complexity of these glycosylated flavonoids, including variations in the sugar moiety, linkage position, and acylation, necessitates the use of sophisticated and often complementary analytical approaches.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of syringetin glycosides. pubcompare.ai Coupled with a Diode Array Detector (DAD), HPLC allows for the preliminary identification of compounds based on their retention times and UV-Vis spectra. pubcompare.aiconicet.gov.ar For more definitive structural elucidation and identification, HPLC is often coupled with Mass Spectrometry (MS). taylorandfrancis.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations like HPLC-MS/MS and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) are powerful tools in syringetin glycoside research. researchgate.netresearchgate.net These methods provide detailed information on the molecular weight of the glycoside and its aglycone (syringetin), as well as fragmentation patterns that help to identify the type and position of the sugar units. researchgate.netresearchgate.net For instance, the loss of a specific mass unit in the MS/MS spectrum can indicate the presence of a hexosyl (e.g., glucose) or a pentosyl group. researchgate.net

Solid-Phase Extraction (SPE) is a common sample preparation technique used prior to HPLC or LC-MS analysis to isolate and concentrate glycosides from complex plant extracts. vt.edu C18 cartridges are frequently employed for this purpose, effectively separating the glycosides from other matrix components. vt.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, while a complex technique, provides the most detailed structural information, including the precise location of the glycosidic linkage and the stereochemistry of the sugar moieties. researchgate.netuliege.be Although not as commonly used for routine analysis due to its complexity and the relatively large sample amounts required, NMR is invaluable for the definitive identification of novel syringetin glycosides. researchgate.netuliege.be

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used for glycoside analysis, but it typically requires a hydrolysis step to cleave the sugar molecules from the aglycone, followed by derivatization of the resulting sugars and aglycone to make them volatile for GC analysis. vt.edu

A summary of common syringetin glycosides and the analytical methods used for their identification is presented below:

| Glycoside | Analytical Method(s) | Source(s) |

| Syringetin-3-O-glucoside | HPLC-DAD, LC-MS/MS | uliege.bemdpi.com |

| Syringetin-3-O-galactoside | HPLC-DAD, LC-MS/MS | wikipedia.org |

| Syringetin-3-O-rutinoside | HPLC, MS | mdpi.comwikipedia.org |

| Syringetin 3-O-(6''-acetyl)-β-glucopyranoside | Not specified in search results | wikipedia.org |

Molecular and Cellular Mechanisms of Action of Syringetin

Modulation of Cellular Signaling Pathways

Syringetin (B192474) has been shown to influence several key signaling cascades that are crucial for normal cellular function and are often dysregulated in disease states. Its effects on these pathways are context-dependent, varying with cell type and stimulus.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Syringetin has been demonstrated to modulate the activity of key components of this pathway, namely the Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPKs.

In the context of bone formation, syringetin has been shown to induce the differentiation of human osteoblasts. nih.gov This effect is, in part, mediated by the activation of the ERK1/2 signaling pathway. nih.gov Studies have indicated that syringetin treatment leads to an increased activation of ERK1/2 in osteoblastic cell lines. nih.gov The induction of osteoblast differentiation by syringetin is associated with an increase in the production of Bone Morphogenetic Protein-2 (BMP-2), which subsequently activates both SMAD1/5/8 and ERK1/2. nih.gov The importance of ERK1/2 activation in this process is highlighted by the fact that co-treatment with an ERK1/2 inhibitor abrogates the syringetin-mediated upregulation of osteoblast differentiation markers such as alkaline phosphatase and osteocalcin. nih.gov

While the activation of ERK1/2 by syringetin is prominent in osteoblast differentiation, the effects of syringetin on other MAPK family members, JNK and p38 MAPK, are less well-characterized. Research on the broader class of flavonoids suggests that they can inhibit JNK and p38 MAPK phosphorylation in inflammatory contexts, but specific studies detailing Syringetin's direct effects on JNK and p38 MAPK activation or inhibition remain limited. nih.gov

| Pathway Component | Effect of Syringetin | Cell Type/Context | Outcome |

| ERK1/2 | Activation/Increased Phosphorylation | Osteoblasts | Induction of differentiation, increased bone mass |

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Syringetin has been found to modulate this pathway, often leading to its inhibition in cancer cells.

In the context of human lung adenocarcinoma, syringetin has been shown to suppress osteoclastogenesis, a process often exacerbated by cancer cells leading to bone metastasis. This inhibitory effect is mediated through the downregulation of the PI3K/Akt/mTOR signaling pathway. Syringetin not only blocks the activation of Akt/mTOR induced by macrophage-colony stimulating factor (M-CSF) and receptor activator of nuclear factor κB ligand (RANKL) but also mitigates the reinforcing effect of lung adenocarcinoma on this signaling cascade. This suggests that syringetin acts as an inhibitor of the PI3K/Akt pathway in this context, targeting both the induction of osteoclast differentiation and the cancer-induced activation of this survival pathway.

While the inhibitory effects of syringetin on the PI3K/Akt pathway have been observed in the context of cancer-mediated osteoclastogenesis, its impact on this pathway in other cell types and physiological processes requires further investigation. The modulation of the PI3K/Akt pathway is a key mechanism through which syringetin may exert its anti-cancer effects.

| Pathway Component | Effect of Syringetin | Cell Type/Context | Outcome |

| PI3K/Akt | Inhibition/Downregulation | Human Lung Adenocarcinoma-mediated Osteoclastogenesis | Suppression of osteoclastogenesis |

The Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB) pathway is a crucial signaling cascade involved in a wide range of cellular functions, including metabolism, gene expression, and neuronal plasticity. While direct studies on the effects of syringetin on the PKA/CREB pathway are limited, research on structurally similar flavonoids, such as quercetin (B1663063), provides some insights into the potential interactions.

Quercetin has been shown to inhibit the cAMP/PKA/CREB axis in certain cancer cells, leading to a reduction in the expression of glycolytic enzymes. nih.gov Conversely, other studies on flavonoids like genistein (B1671435) have demonstrated the induction of PKA-mediated CREB phosphorylation. researchgate.net Given the structural similarities between these flavonoids and syringetin, it is plausible that syringetin could also modulate the PKA/CREB pathway. However, without direct experimental evidence, the specific effects of syringetin—whether it activates or inhibits this pathway—remain to be elucidated. Further research is necessary to determine the precise role of syringetin in the PKA/CREB signaling cascade and its downstream consequences.

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation. Dysregulation of this pathway is frequently implicated in various diseases, including cancer. A key regulatory component of this pathway is Glycogen Synthase Kinase 3 beta (GSK3β), which, in the absence of a Wnt signal, phosphorylates β-catenin, targeting it for degradation.

Currently, there is a lack of direct scientific evidence detailing the specific effects of syringetin on the Wnt/β-catenin signaling pathway and the phosphorylation of GSK3β. However, studies on other flavonoids with similar chemical structures have shown modulation of this pathway. For instance, the flavonol quercitrin (B1678633) has been found to potentiate the Wnt/β-catenin signaling pathway by impairing GSK3 activity and increasing the phosphorylation of GSK3β at its inhibitory serine 9 residue. nih.govmdpi.com Another flavonoid, kaempferol, has been shown to inhibit the Wnt pathway in colorectal cancer cells by suppressing β-catenin/TCF transcriptional activity. nih.gov

Given that syringetin shares a core flavonoid structure with these compounds, it is conceivable that it may also influence the Wnt/β-catenin pathway. However, dedicated research is required to ascertain whether syringetin acts as an activator or inhibitor of this pathway and to clarify its specific impact on GSK3β phosphorylation and the subsequent stabilization and nuclear translocation of β-catenin.

The SMAD signaling pathway is a principal transducer of signals from the Transforming Growth Factor-beta (TGF-β) superfamily of ligands, which includes Bone Morphogenetic Proteins (BMPs). This pathway is integral to a multitude of cellular processes, most notably in the context of syringetin's activity, the differentiation of osteoblasts.

Research has demonstrated that syringetin promotes the differentiation of human osteoblasts, and this action is linked to the activation of the SMAD signaling pathway. nih.gov Specifically, syringetin treatment has been shown to increase the activation of SMAD1/5/8, which are the receptor-regulated SMADs (R-SMADs) downstream of BMP receptors. nih.gov The mechanism involves syringetin stimulating the production of BMP-2, which then binds to its receptor, leading to the phosphorylation and activation of SMAD1/5/8. nih.gov

The pivotal role of this pathway in syringetin-induced osteoblast differentiation is underscored by the finding that the BMP-2 antagonist, noggin, blocks the effects of syringetin on osteoblast maturation markers. nih.gov This indicates that the activation of the BMP-2/SMAD1/5/8 axis is a required step in the pro-osteogenic effects of syringetin.

| Pathway Component | Effect of Syringetin | Cell Type/Context | Outcome |

| SMAD1/5/8 | Activation/Increased Phosphorylation | Osteoblasts | Induction of differentiation, increased bone mass |

Regulation of Enzyme Activity

Syringetin has been found to modulate the activity of several enzymes, which contributes to its potential therapeutic effects. Its inhibitory actions on key enzymes involved in inflammation and carbohydrate metabolism have been a subject of scientific investigation.

Research has shown that syringetin can reduce the levels of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in many cancers and plays a significant role in inflammation. nih.gov In colorectal epithelial adenocarcinoma cells, exposure to syringetin resulted in a dose-dependent reduction in COX-2 levels. nih.gov

Furthermore, syringetin has been identified as an inhibitor of alpha-glucosidase (AGH), an enzyme involved in the breakdown of carbohydrates. nih.gov Its inhibitory activity, with a reported IC50 value of 36.8 µM, was found to be more potent than the antidiabetic drug acarbose (B1664774) in one study. nih.gov This suggests a potential role for syringetin in managing postprandial glycemia by delaying carbohydrate absorption. nih.gov The inhibitory effects of syringetin and its glycosides on α-glucosidase have also been noted in extracts from Cercis chinensis Bunge fruits. nih.gov

In addition to these, there is evidence to suggest that syringetin may affect the activity of matrix metalloproteinases (MMPs). While direct studies on syringetin are limited, a structurally related compound, ayanin, has been shown to inhibit the expression of MMP-2. nih.gov Flavonoids, as a class, are known to be potent inhibitors of several enzymes, including xanthine (B1682287) oxidase and various protein kinases. mdpi.com

| Enzyme | Effect of Syringetin | Context | Reported IC50 |

| Cyclooxygenase-2 (COX-2) | Reduction in levels | Colorectal epithelial adenocarcinoma cells | Not specified |

| Alpha-glucosidase (AGH) | Inhibition | In vitro enzyme assay | 36.8 µM |

| Matrix Metalloproteinase-2 (MMP-2) | Potential Inhibition (inferred from related compounds) | Ovarian cancer cells (for ayanin) | Not specified |

Alpha-Glucosidase (AGH) Inhibition

Alpha-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into glucose. The inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia. Flavonoids, including syringetin, are known to be effective inhibitors of α-glucosidase.

The inhibitory activity of flavonoids against α-glucosidase is influenced by their chemical structure. Studies have shown that the number of phenolic hydroxyl groups on the B ring of the flavonoid structure is positively correlated with inhibitory activity. Myricetin (B1677590), a structurally similar flavonoid to syringetin, has demonstrated a high binding capacity to α-glucosidase. The interaction between these flavonoids and the enzyme is a spontaneous process, leading to the formation of a flavonoid-enzyme complex. This binding can occur at both the active site and allosteric sites of the enzyme, leading to different types of inhibition, including competitive, noncompetitive, and mixed-type inhibition. proquest.comnih.govmdpi.com

The mode of inhibition depends on where the flavonoid binds to the enzyme. Competitive inhibitors bind to the active site, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. proquest.commdpi.com

Table 1: Inhibitory Mechanisms of Flavonoids on Alpha-Glucosidase

| Inhibition Type | Binding Site | Effect on Enzyme |

| Competitive | Active Site | Prevents substrate binding |

| Non-competitive | Allosteric Site | Alters enzyme conformation, reducing efficiency |

| Mixed-type | Active Site or Allosteric Site | Binds to both free enzyme and enzyme-substrate complex |

Caspase-3 Pathway Enhancement

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of various cellular proteins and the eventual dismantling of the cell. The activation of the caspase-3 pathway is a key mechanism for inducing programmed cell death in cancer cells.

Flavonoids, such as myricetin and quercetin, which are structurally related to syringetin, have been shown to activate the caspase-3 pathway. nih.govnih.govspandidos-publications.com Myricetin, for instance, can induce endoplasmic reticulum (ER) stress, leading to the activation of caspase-12, which in turn activates caspase-3. This activation of caspase-3 can then lead to the cleavage of Gasdermin E (GSDME), triggering pyroptosis, a form of programmed cell death. nih.govnih.gov Quercetin has also been demonstrated to upregulate the levels of cleaved caspase-8 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), another hallmark of apoptosis. spandidos-publications.com Apoptosis can be initiated through two main pathways: the extrinsic pathway, which involves the activation of death receptors on the cell surface, and the intrinsic pathway, which is initiated by cellular stress and involves the mitochondria. researchgate.net Both pathways converge on the activation of executioner caspases like caspase-3. researchgate.net

Tyrosinase Activity Modulation

Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. nih.gov The modulation of tyrosinase activity is a target for treating skin pigmentation disorders. Flavonoids have been extensively studied for their ability to inhibit tyrosinase. nih.gov

The inhibitory effect of flavonoids on tyrosinase can occur through different mechanisms, including competitive, uncompetitive, mixed-type, and noncompetitive inhibition. mdpi.com Some flavonoids act as competitive inhibitors by binding to the active site of the enzyme, while others may chelate the copper ions essential for the enzyme's catalytic activity. Syringetin has been shown to potently inhibit tyrosinase activity. nih.gov For example, at a concentration of 50 µM, it can inhibit tyrosinase activity by 45.50%. nih.gov This inhibition of tyrosinase leads to a reduction in melanin synthesis. nih.gov

Cyclooxygenase-2 (COX-2) Level Reduction

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. youtube.comyoutube.com The upregulation of COX-2 is also associated with the development of various cancers. nih.govmdpi.com

Syringetin has been shown to reduce the levels of COX-2. mdpi.com An exposure to syringetin at a concentration of 50 µM can induce a dose-dependent reduction in COX-2 levels. mdpi.com The mechanism by which flavonoids modulate COX-2 expression can be complex. While some flavonoids can increase COX-2 expression under basal conditions, they can also decrease its levels when stimulated by inflammatory agents. nih.gov This suggests that the effect of flavonoids on COX-2 is dependent on the cellular context. nih.gov The reduction of COX-2 levels is a key mechanism by which syringetin may exert its anti-inflammatory and anticancer effects. nih.govmdpi.com

Transcription Factor Modulation

Syringetin can also influence cellular processes by modulating the activity of key transcription factors that regulate gene expression.

Microphthalmia-Associated Transcription Factor (MITF) Upregulation

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and melanogenesis. researchgate.neteur.nlmdpi.com It controls the expression of several key melanogenic enzymes, including tyrosinase. researchgate.net

Table 2: Effects of Syringetin on Melanogenesis Regulation

| Mechanism | Target | Effect |

| Enzyme Inhibition | Tyrosinase | Decreased melanin synthesis |

| Transcription Factor Modulation | MITF | Increased expression of melanogenic enzymes |

Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept at low levels in the cytoplasm. However, upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized and translocates to the nucleus. mdpi.com In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of a wide array of genes encoding antioxidant and detoxification enzymes. nih.govmdpi.comwikipedia.org

Activation of the Nrf2 pathway is a key mechanism by which cells protect themselves from damage induced by reactive oxygen species (ROS). The Nrf2-ARE signaling pathway is crucial for mitigating inflammation and has been identified as a therapeutic target for various diseases associated with oxidative stress. nih.govmdpi.com While direct evidence for syringetin's activation of the Nrf2 pathway is still emerging, the known antioxidant properties of flavonoids suggest that this is a likely mechanism of its cytoprotective effects.

Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1) Pathway Interactions

Syringetin has been shown to interact with the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a study involving renal toxicity in rats, syringetin administration was found to counteract the increased mRNA expression of NF-κB, which is a key mediator in inflammatory responses. This suggests that syringetin can modulate this pathway to exert anti-inflammatory effects.

The Activator Protein 1 (AP-1) is another critical transcription factor involved in cellular processes like proliferation and survival. researcher.life While direct evidence detailing the interaction of syringetin with the AP-1 pathway is not extensively covered in the available research, studies on related flavonoids, such as quercetin, have demonstrated significant modulation of this pathway. Quercetin has been observed to induce a sustained activation of the AP-1/JNK pathway, which plays a role in regulating cell survival and death signals. researchgate.net Given the structural similarity, the potential for syringetin to interact with the AP-1 pathway is an area for further investigation.

Signal Transducer and Activator of Transcription (STAT) Pathway (e.g., STAT3)

The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is crucial in regulating gene expression involved in cell proliferation, survival, and angiogenesis. researchgate.net Constitutive activation of STAT3 is linked to oncogenesis and tumor progression. researchgate.net While specific studies on the direct interaction of syringetin with the STAT3 pathway are limited, research on structurally similar flavonoids provides some insights. For instance, myricetin, a related compound, has been shown to interact directly with the Jak-Stat3 pathway. brieflands.com Similarly, quercetin has been identified as a modulator of the JAK2/STAT3 signaling pathway, inhibiting cancer cell growth and migration. nih.gov These findings suggest that the STAT pathway could be a potential target for syringetin, though direct molecular interactions remain to be elucidated.

Gene Expression Regulation

Cyclin D1 Expression Reduction

Syringetin has been demonstrated to influence the expression of Cyclin D1, a key protein in cell cycle regulation. Research indicates that exposure of cells to syringetin can lead to a dose-dependent reduction in the levels of Cyclin D1. This downregulation of Cyclin D1 is a significant mechanism through which syringetin may inhibit the growth of cancer cells by inducing cell cycle arrest.

Tyrosinase-Related Protein 1 (TRP-1) and Tyrosinase-Related Protein 2 (TRP-2) Expression Enhancement

Syringetin plays a significant role in the regulation of melanogenesis by enhancing the expression of key melanogenic enzymes. mdpi.comdntb.gov.ua Studies conducted on B16F10 murine melanoma cells have shown that syringetin treatment leads to an increase in the protein expression of both Tyrosinase-Related Protein 1 (TRP-1) and Tyrosinase-Related Protein 2 (TRP-2). mdpi.comdntb.gov.uaresearchgate.net This upregulation is part of a broader mechanism where syringetin stimulates the production of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanogenesis. dntb.gov.uanih.gov The enhancement of TRP-1 and TRP-2 expression contributes directly to increased melanin synthesis, suggesting syringetin's potential as a pigmentation-stimulating agent. mdpi.comdntb.gov.ua

| Protein | Effect of Syringetin | Cell Line | Observed Outcome | Source |

|---|---|---|---|---|

| TRP-1 | Increased Expression | B16F10 | Stimulation of melanin synthesis | researchgate.net, mdpi.com, dntb.gov.ua |

| TRP-2 | Increased Expression | B16F10 | Stimulation of melanin synthesis | researchgate.net, mdpi.com, dntb.gov.ua |

| MITF | Increased Expression | B16F10 | Upregulation of downstream melanogenic enzymes | dntb.gov.ua, nih.gov |

Bone Morphogenetic Protein-2 (BMP-2) Production Enhancement

Syringetin has been identified as a potent inducer of osteoblast differentiation, a process in which Bone Morphogenetic Protein-2 (BMP-2) plays a critical role. mdpi.com Research has shown that the induction of differentiation in human osteoblasts by syringetin is directly associated with an increase in BMP-2 production. mdpi.com Syringetin treatment was found to enhance BMP-2 synthesis, which subsequently activates the SMAD1/5/8 and ERK1/2 signaling pathways. mdpi.com The essential role of BMP-2 in this process was confirmed by experiments where a BMP-2 antagonist, noggin, blocked the pro-differentiation effects of syringetin. mdpi.com This indicates that syringetin stimulates osteoblast maturation and differentiation primarily through the enhancement of BMP-2 production. mdpi.com

| Target Molecule/Pathway | Effect of Syringetin | Cell Lines | Mechanism | Source |

|---|---|---|---|---|

| BMP-2 | Increased Synthesis/Production | MC3T3-E1, hFOB 1.19 | Primary mediator of syringetin-induced osteoblast differentiation | mdpi.com |

| SMAD1/5/8 | Increased Activation | MC3T3-E1, hFOB 1.19 | Downstream signaling activated by enhanced BMP-2 | mdpi.com |

| ERK1/2 | Increased Activation | MC3T3-E1, hFOB 1.19 | Downstream signaling activated by enhanced BMP-2 | mdpi.com |

MicroRNA (miRNA) Modulation (e.g., miRNA-21)

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.gov MiRNA-21 (miR-21) is a well-studied miRNA involved in numerous cellular processes and is often upregulated in various disease states, where it can promote inflammation and fibrosis. nih.gov While there is a growing interest in how dietary flavonoids can modulate miRNA expression, specific research detailing the direct modulation of miRNA-21 by syringetin is not yet available. However, studies on the related flavonoid quercetin have shown that it can downregulate the expression of oncogenic miRNAs, including miR-21. researchgate.net This downregulation of miR-21 by quercetin has been linked to reduced fibroblast activation and collagen production. researchgate.net The potential for syringetin to similarly influence miR-21 and other miRNAs remains an important area for future research.

Protein-Ligand Interaction Studies (e.g., ESR1 protein binding)

Syringetin's interaction with protein targets, particularly Estrogen Receptor 1 (ESR1), has been a subject of scientific inquiry, primarily through computational methods. nih.gov ESR1 is a crucial protein implicated in the pathology of breast cancer. nih.gov

Molecular docking simulations have been employed to predict the binding affinity between syringetin and the ESR1 protein. These studies have indicated a spontaneous and favorable binding interaction, with a reported binding energy of -7.5 kcal/mol. nih.gov A binding energy of this magnitude suggests a stable complex formation between syringetin and the ESR1 protein. nih.gov

Visual analysis of the docked complex reveals that syringetin fits within the binding pocket of ESR1. The stability of this interaction is attributed to the formation of hydrogen bonds and hydrophobic interactions between the syringetin molecule and the amino acid residues of the protein's binding site. nih.gov This binding is believed to modulate the activity of the ESR1 protein, and as a consequence, syringetin has been observed to inhibit the viability and migration of breast cancer cells in a dose-dependent manner. nih.gov

Table 1: Molecular Docking Results of Syringetin with Target Proteins

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Syringetin | ESR1 | -7.5 | Not specified in the provided text |

Membrane Interactions and Their Functional Consequences

The interaction of syringetin with cellular membranes is a critical determinant of its bioavailability and subsequent biological effects. As an O-methylated flavonol, syringetin possesses structural features that facilitate its transport across biological membranes, which can lead to enhanced oral bioavailability compared to its non-methylated counterparts. nih.gov

Effects on Membrane Fluidity, Microviscosity, and Order

Flavonoids, in general, can influence the physical properties of the lipid bilayer. Due to their lipophilic and planar nature, they can insert themselves into the cell membrane. mdpi.commdpi.com This intercalation can alter membrane fluidity, a measure of the viscosity of the lipid bilayer. The extent and nature of this alteration depend on factors such as the flavonoid's concentration and the local lipid composition of the membrane. For instance, studies on the flavonoid quercetin have shown that it can increase the rigidity of membranes with higher cholesterol content. chemrxiv.org While specific studies on syringetin's effect on membrane fluidity are not detailed in the provided results, the general behavior of flavonoids suggests that syringetin would likely modulate these properties.

Interaction with Lipid Bilayers and Lipid Rafts

The chemical structure of flavonoids, featuring a polyhydroxylated and planar conformation, allows them to interact with both the hydrophobic fatty acid tails and the polar headgroups of the membrane's lipid bilayer. mdpi.com This interaction can lead to the formation of conductive units within the membrane. mdpi.com The specific orientation and depth of penetration of a flavonoid into the bilayer can be influenced by the pH of the surrounding medium. nih.govresearchgate.net

Lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, are important platforms for cellular signaling. The interaction of flavonoids with these rafts can modulate the activity of associated proteins and signaling pathways. The methylation of hydroxyl groups in flavonoids, as seen in syringetin, increases their metabolic stability and facilitates membrane transport. nih.gov

Correlation with Cellular Activity and Uptake

The ability of a compound to traverse the cell membrane is fundamental to its cellular activity. The interaction with and transport across the lipid bilayer is a key step for syringetin to reach its intracellular targets. The methylation of flavonoids like syringetin is known to enhance membrane transport and absorption. nih.gov

Cellular and Biochemical Effects of Syringetin in Preclinical Models

Modulation of Cell Differentiation

Syringetin (B192474) has been shown to influence the differentiation of various cell types, notably promoting the development of bone-forming cells while inhibiting the formation of cells that break down bone tissue. It also plays a role in stimulating melanin (B1238610) production.

Osteoblast Differentiation Induction (e.g., MC3T3-E1 mouse calvaria osteoblasts, human fetal osteoblastic 1.19 cell line)

Syringetin has been observed to significantly induce the differentiation of both MC3T3-E1 mouse calvaria osteoblasts and the human fetal osteoblastic 1.19 cell line. nih.govebi.ac.uk This process is marked by an increase in alkaline phosphatase (ALP) activity, a marker for early-stage osteoblast differentiation, and the secretion of osteocalcin, a marker for terminally differentiated osteoblasts. nih.govebi.ac.uk The mechanism behind this induction involves the increased production of Bone Morphogenetic Protein-2 (BMP-2). nih.govebi.ac.uk This, in turn, activates the SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, which are crucial for osteoblast maturation and differentiation. nih.govmdpi.comnih.gov

Table 1: Effects of Syringetin on Osteoblast Differentiation Markers

| Cell Line | Marker | Effect of Syringetin | Associated Pathway |

|---|---|---|---|

| MC3T3-E1 | Alkaline Phosphatase (ALP) | Increased Activity | BMP-2/ERK1/2 |

| MC3T3-E1 | Osteocalcin | Increased Secretion | BMP-2/ERK1/2 |

| human fetal osteoblastic 1.19 | Alkaline Phosphatase (ALP) | Increased Activity | BMP-2/ERK1/2 |

| human fetal osteoblastic 1.19 | Osteocalcin | Increased Secretion | BMP-2/ERK1/2 |

Osteoclastogenesis Suppression (e.g., human lung adenocarcinoma A549 and CL1-5 cells)

In addition to promoting bone formation, syringetin also suppresses the formation of osteoclasts, the cells responsible for bone resorption. nih.govnih.govspandidos-publications.comspandidos-publications.com This effect has been observed in the context of human lung adenocarcinoma cells, A549 and CL1-5, which are known to promote osteoclast formation. nih.govspandidos-publications.comspandidos-publications.com Syringetin inhibits osteoclastogenesis induced by these cancer cells in a dose-dependent manner. nih.govspandidos-publications.com The underlying mechanism involves the downregulation of the AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govspandidos-publications.comspandidos-publications.com Furthermore, syringetin interferes with the interaction between lung adenocarcinoma cells and osteoblasts by suppressing the cancer-induced production of M-CSF and RANKL in osteoblasts, and by reversing the cancer's inhibitory effect on osteoprotegerin (OPG) production. nih.govspandidos-publications.com

Melanogenesis Stimulation (e.g., B16F10 murine melanoma cells)

Syringetin has been found to stimulate melanogenesis, the process of melanin production, in B16F10 murine melanoma cells. mdpi.comresearchgate.netnih.gov This stimulation is concentration-dependent and is accompanied by an increase in tyrosinase activity. mdpi.comresearchgate.netnih.gov The molecular mechanism involves the upregulation of key proteins in the melanogenesis pathway, including microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2). mdpi.comresearchgate.netnih.gov Syringetin achieves this by activating the p38, JNK, and PKA signaling pathways while inhibiting the ERK and PI3K/Akt pathways. mdpi.comnih.gov It also influences the GSK3β/β-catenin signaling pathway. mdpi.comnih.gov

Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)

Preclinical studies indicate that syringetin can inhibit the proliferation of cancer cells by inducing cell cycle arrest, specifically at the G2/M phase. nih.gov This arrest prevents the cells from proceeding through mitosis, thereby halting their division and growth. The induction of G2/M phase arrest is a key mechanism contributing to the anti-cancer properties of syringetin. nih.gov

Apoptosis Induction in Cellular Systems (e.g., caspase-3-mediated apoptosis)

Syringetin has been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This process is a crucial mechanism for eliminating damaged or cancerous cells. A key pathway involved in syringetin-induced apoptosis is the activation of caspase-3. mdpi.comresearchgate.net The activation of this executioner caspase leads to a cascade of events that dismantle the cell in a controlled manner.

Radiosensitization in Cancer Cell Lines (e.g., H1299, C3H/MCA clone 15)

Syringetin has demonstrated the ability to enhance the sensitivity of cancer cells to radiation therapy, a phenomenon known as radiosensitization. mdpi.comresearchgate.net This effect has been observed in human lung cancer cells (H1299) and mouse cancer cells (C3H/MCA clone 15). researchgate.net Notably, syringetin appears to be more effective at radiosensitizing cancer cells compared to normal cells. mdpi.comresearchgate.net The mechanism behind this preferential radiosensitization is linked to the enhancement of the caspase-3-mediated apoptosis pathway. mdpi.comresearchgate.net

Table 2: Summary of Syringetin's Cellular Effects in Preclinical Models

| Effect | Cell Line(s) | Key Mechanism(s) |

|---|---|---|

| Osteoblast Differentiation Induction | MC3T3-E1, hFOB 1.19 | Increased BMP-2, Activation of SMAD1/5/8 and ERK1/2 |

| Osteoclastogenesis Suppression | A549, CL1-5 | Downregulation of AKT/mTOR pathway |

| Melanogenesis Stimulation | B16F10 | Upregulation of MITF, tyrosinase, TRP-1, TRP-2 |

| Cell Cycle Arrest | (Not specified) | G2/M phase arrest |

| Apoptosis Induction | H1299 | Caspase-3 activation |

| Radiosensitization | H1299, C3H/MCA clone 15 | Enhancement of caspase-3-mediated apoptosis |

Effects on Cellular Energetics and Homeostasis

Syringetin (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) demonstrates significant effects on cellular energetics and the maintenance of cellular homeostasis in various preclinical in vitro models. Its mechanisms of action are primarily linked to its antioxidant properties and its ability to modulate key enzymatic and signaling pathways that govern cell life and death.

Cellular homeostasis is critically maintained by a balance between pro-oxidant and antioxidant forces. Syringetin contributes to this balance through its antioxidant activities. mdpi.commdpi.com Like many flavonoids, it can help mitigate oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that can damage cellular components and disrupt normal function. mdpi.comdovepress.comfrontiersin.org The regulation of ROS is crucial for preventing pathological conditions and maintaining cellular health. mdpi.com Furthermore, syringetin influences cellular homeostasis by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, in colorectal epithelial adenocarcinoma cells (Caco-2), syringetin has been shown to induce a dose-dependent reduction in cyclin D1 and COX-2 levels, proteins that are often upregulated in cancers. It is also capable of inducing cell cycle arrest in the G2/M phase and initiating apoptosis, thereby controlling cancer cell growth. mdpi.com

The table below summarizes key research findings on the effects of syringetin on cellular energetics and homeostasis from preclinical models.

| Model System | Observed Effect | Implication for Energetics/Homeostasis | Reference |

| Colorectal Adenocarcinoma Cells (Caco-2) | Induces cell cycle arrest at G2/M phase; reduces cyclin D1 and COX-2 levels. | Regulation of cell proliferation and apoptosis, contributing to cellular homeostasis. | mdpi.com |

| General Enzymatic Assays | Inhibits alpha-glucosidase (AGH) with an IC₅₀ value of 36.8 µM. | Modulation of carbohydrate metabolism, impacting glucose availability for energy production. | mdpi.com |

| Human Osteoblastic 1.19 Cell Line | Induces differentiation and increases bone morphogenetic protein-2 (BMP-2) production. | Promotes cellular differentiation and normal tissue function, a key aspect of homeostasis. | mdpi.comnih.gov |

| Murine Melanoma Cells (B16F10) | Possesses antioxidative and cytoprotective properties. | Protects cells from oxidative damage, maintaining redox homeostasis. | mdpi.com |

Intracellular Distribution and Metabolite Analysis in In Vitro Systems

The efficacy of a bioactive compound is dependent not only on its intrinsic activity but also on its ability to reach its intracellular targets. Studies on the transport and metabolism of syringetin provide insights into its bioavailability and cellular fate.

Research using in vitro models of the human intestine, such as the Caco-2 cell line, has been crucial for understanding the absorption and metabolism of flavonoids. researchgate.netmdpi.com Syringetin has demonstrated high transmembrane transport efficiency in a Caco-2 cell monolayer model. nih.gov This suggests that it is well-absorbed across the intestinal barrier. The enhanced transport of methylated flavonoids like syringetin is attributed to their increased metabolic stability and ability to cross biological membranes. mdpi.com One study proposed that methylation reactions occurring within the Caco-2 cell monolayer might contribute to the high transport rate of syringetin. nih.gov However, detailed studies visualizing the precise subcellular localization of syringetin, for example through fluorescence microscopy, are not extensively reported in the current literature, representing an area for future investigation. abcam.comnih.govnih.gov

Once inside the cell, syringetin is subject to metabolic transformation. In vitro biotransformation studies have identified several metabolites. For example, in a culture of P. americana cells, myricetin (B1677590) was first glucosylated and then methylated to yield syringetin-3-O-β-D-glucoside. mdpi.com The Caco-2 cell line is known to express various metabolic enzymes, including sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), which are involved in Phase II metabolism of xenobiotics. researchgate.net Therefore, it is plausible that syringetin undergoes similar conjugation reactions in these cells. Analysis of digests from simulated gastrointestinal models exposed to Caco-2/HepG2 co-cultures has shown that parent polyphenols are extensively metabolized, highlighting the importance of both intestinal and hepatic metabolism. mdpi.com

The table below lists the known metabolites of syringetin identified in in vitro systems.

| Parent Compound | Metabolite | In Vitro System | Metabolic Reaction | Reference |

| Myricetin | Syringetin-3-O-β-D-glucoside | P. americana cell culture | Glucosylation and subsequent methylation | mdpi.com |

| Syringetin | Methylated derivatives | Caco-2 cell monolayer | Methylation | nih.gov |

Structure Activity Relationship Sar Studies of Syringetin and Its Derivatives

Influence of O-Methylation on Biological Activities

O-methylation, the addition of a methyl group to a hydroxyl group, is a key structural modification that significantly alters the physicochemical and biological properties of flavonoids, including syringetin (B192474). mdpi.comnih.govtamu.edu This process can enhance the therapeutic potential of these compounds in several ways.

Generally, methylated flavonoids demonstrate superior physiological properties compared to their non-methylated counterparts. nih.govresearchgate.net The methylation of free phenolic hydroxyls renders the derivatives less susceptible to conjugation with glucuronic acid or sulfate (B86663), leading to higher metabolic stability. nih.govresearchgate.net This increased stability, coupled with enhanced lipophilicity, facilitates better transport across biological membranes, such as in intestinal absorption, which can considerably improve oral bioavailability. nih.govnih.govresearchgate.net

Furthermore, O-methylation often provides derivatives with increased biological activity. nih.govresearchgate.net For instance, methylated flavonoids have shown potent capabilities to inhibit cancer cell proliferation. nih.govresearchgate.netmdpi.com The modification enhances the chemical stability and transportability of flavonoids within plant systems and is considered one of the most important modifications for broadening their biological functions. mdpi.comtamu.edu This structural alteration can lead to improved antioxidant, anti-inflammatory, and anticancer properties. nih.govmdpi.com

| Property | Effect of O-Methylation | Reference |

|---|---|---|

| Metabolic Stability | Increased; less susceptible to glucuronic acid or sulfate conjugation. | nih.govresearchgate.net |

| Bioavailability | Enhanced due to improved metabolic stability and membrane transport. | nih.govresearchgate.net |

| Membrane Transport | Improved, facilitating better intestinal absorption. | nih.govnih.govresearchgate.net |

| Cancer Cell Proliferation | Inhibitory effects are often increased. | nih.govresearchgate.netmdpi.com |

Role of Hydroxyl and Methoxy (B1213986) Substitutions on Activity Profiles

The specific placement and number of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid rings are critical determinants of biological activity. nih.govontosight.airesearchgate.net Even slight modifications can lead to significantly different effects. mdpi.com

In the context of melanogenesis, the substitution pattern plays a pivotal role. Syringetin is a dimethylated derivative of myricetin (B1677590). mdpi.comnih.gov Studies comparing flavonoids have highlighted the importance of the substitution pattern on the B-ring for melanin (B1238610) synthesis. For example, replacing a hydroxyl group at the C-3 position with a methoxy group was found to restore the activation of melanogenesis. mdpi.com Syringetin, which possesses regiospecific O-methylation at the 3' and 5' positions of myricetin, significantly induces melanogenesis in B16F10 melanoma cells. mdpi.com This suggests a crucial role for the 3'- and/or 5'-O-methyl groups in promoting melanin synthesis. mdpi.com

| Compound | Key Substitutions (B-Ring) | Effect on Melanogenesis | Reference |

|---|---|---|---|

| Syringetin | 3',5'-dimethoxy, 4'-hydroxy | Significantly stimulates melanin synthesis. | mdpi.com |

| Myricetin | 3',4',5'-trihydroxy | Does not affect the activation of melanogenesis. | mdpi.com |

| Luteolin (B72000) | 3',4'-dihydroxy | - | mdpi.com |

| Chrysoeriol | 3'-methoxy, 4'-hydroxy | Restores activation of melanogenesis compared to luteolin (when considering C-3 position). | mdpi.com |

SAR in Specific Biological Contexts

The structural features of syringetin and its derivatives dictate their activity in various biological processes.

Osteogenesis Syringetin has been shown to induce the differentiation of osteoblasts, the cells responsible for bone formation. mdpi.comnih.gov It stimulates osteoblast differentiation at various stages, from maturation to terminal differentiation. researchgate.netmdpi.com This effect is associated with an increase in the production of bone morphogenetic protein-2 (BMP-2) and the subsequent activation of the SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. researchgate.netmdpi.comnih.gov The presence of methoxy groups in syringetin appears to be important for this activity, as research on methylated myricetin derivatives, including syringetin and laricitrin (B37798), has shown their ability to promote osteoblast differentiation. mdpi.com